molecular formula C16H21N3 B2854374 1-[(2-methylphenyl)methyl]-4-(1H-pyrazol-1-yl)piperidine CAS No. 2310153-04-7

1-[(2-methylphenyl)methyl]-4-(1H-pyrazol-1-yl)piperidine

Cat. No.: B2854374
CAS No.: 2310153-04-7
M. Wt: 255.365
InChI Key: JFQCSMRKMJPBCB-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-4-(1H-pyrazol-1-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrazole ring attached to a piperidine ring, with a 2-methylphenylmethyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-4-(1H-pyrazol-1-yl)piperidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent such as a palladium catalyst in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-4-(1H-pyrazol-1-yl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-4-(1H-pyrazol-1-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-4-(1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methylphenyl)methyl]-4-piperidin-1-ylpiperidine
  • 1-[(2-Methylphenyl)methyl]-4-pyrazol-1-ylpyridine
  • 1-[(2-Methylphenyl)methyl]-4-pyrazol-1-ylmorpholine

Uniqueness

1-[(2-methylphenyl)methyl]-4-(1H-pyrazol-1-yl)piperidine is unique due to its specific combination of a pyrazole ring and a piperidine ring with a 2-methylphenylmethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-pyrazol-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-14-5-2-3-6-15(14)13-18-11-7-16(8-12-18)19-10-4-9-17-19/h2-6,9-10,16H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQCSMRKMJPBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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